

YKL-1-116: A Technical Guide to a Selective Covalent Cdk7 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B10817727

[Get Quote](#)

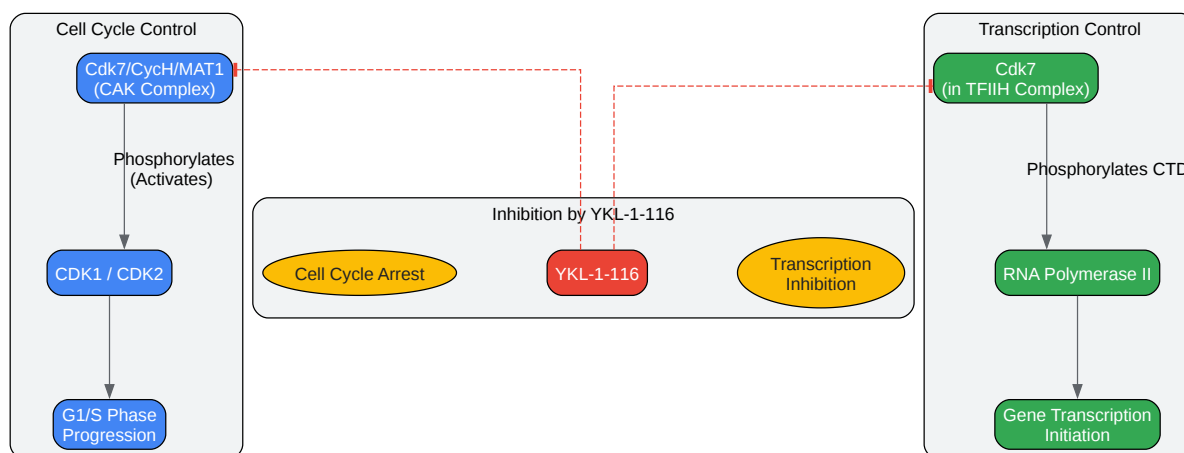
Introduction: **YKL-1-116** is a selective, covalent inhibitor of Cyclin-dependent kinase 7 (Cdk7). [1] Cdk7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription, making it a significant target in cancer therapy.[2][3][4] **YKL-1-116** was developed as a chemical probe to dissect the specific functions of Cdk7 and as a lead compound for potential anti-cancer therapeutics.[5][6] Unlike broader spectrum inhibitors, **YKL-1-116** offers greater selectivity for Cdk7 over other cyclin-dependent kinases such as Cdk9, Cdk12, and Cdk13.[1][6][7] This guide provides an in-depth overview of its mechanism, quantitative data, experimental protocols, and relevant cellular pathways.

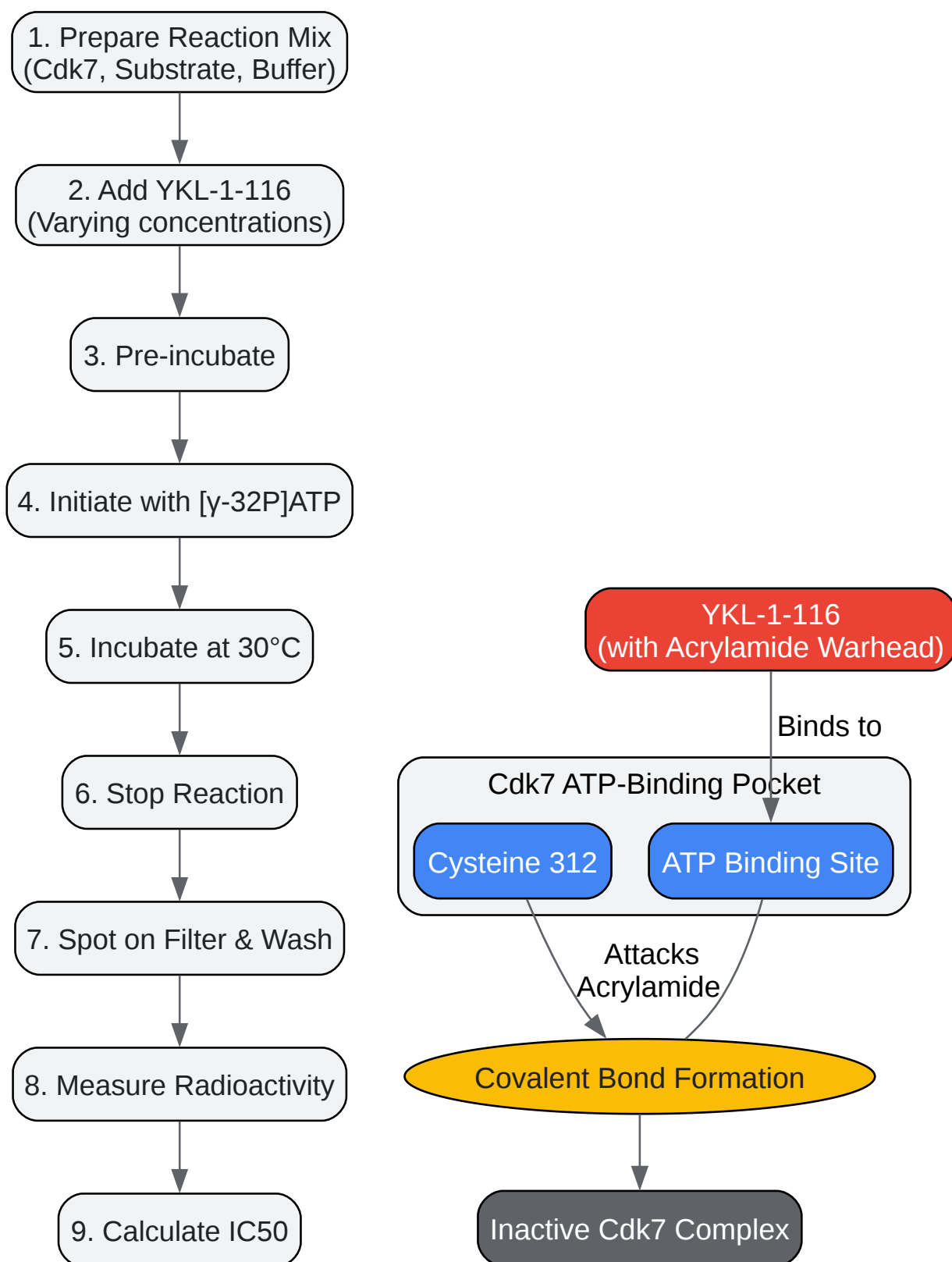
Core Mechanism of Action

Cdk7 is a central regulator of two fundamental cellular processes:

- **Cell Cycle Progression:** As the catalytic subunit of the Cdk-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2][3][8] This activation occurs through T-loop phosphorylation and is essential for driving cells through the various phases of the cell cycle.[3] Inhibition of Cdk7's CAK function leads to cell cycle arrest, typically at the G1/S transition.[5][9]
- **Transcription Regulation:** Cdk7 is also a component of the general transcription factor TFIIF. [3][4] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for promoter escape and the initiation of transcription.[3][8]

YKL-1-116 is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys312) located in the ATP-binding pocket of Cdk7.[5][10] This covalent modification permanently inactivates the enzyme, blocking both its cell cycle and transcriptional functions. The development of **YKL-1-116** was inspired by hybridizing the covalent "warhead" from the inhibitor THZ1 with the core structure of a PAK4 inhibitor, PF-3758309, which was known to have off-target Cdk7 activity.[5][6]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. graylab.stanford.edu [graylab.stanford.edu]
- To cite this document: BenchChem. [YKL-1-116: A Technical Guide to a Selective Covalent Cdk7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817727#ykl-1-116-as-a-selective-cdk7-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com